molecular formula C11H10N2 B3029740 2-(p-Tolyl)pyrimidine CAS No. 77232-13-4

2-(p-Tolyl)pyrimidine

Cat. No.: B3029740
CAS No.: 77232-13-4
M. Wt: 170.21 g/mol
InChI Key: YQHSRAQHJSBAEO-UHFFFAOYSA-N
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Description

2-(p-Tolyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The compound this compound features a pyrimidine ring substituted at the 2-position with a p-tolyl group, which is a benzene ring with a methyl group at the para position

Mechanism of Action

Target of Action

For instance, they have been found to exhibit binding affinity with serotonin (5-HT) receptor sites . The interaction of the ligand with an anionic side chain of the 5-HT receptor site neutralizes the positive charge on the ligand bound to the receptor .

Mode of Action

Pyrimidines are known to undergo nucleophilic aromatic substitution reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are integral components of DNA and RNA, imparting diverse pharmacological properties . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 2-(p-Tolyl)pyrimidine can be influenced by various environmental factors. For instance, the reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that the chemical environment can significantly influence the reactivity and hence the action of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with p-tolylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methyl group on the p-tolyl moiety can be oxidized to form a carboxylic acid group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed for the reduction of the pyrimidine ring.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: p-Toluic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

2-(p-Tolyl)pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

    2-Phenylpyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(p-Methoxyphenyl)pyrimidine: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.

    2-(p-Chlorophenyl)pyrimidine: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.

Comparison: 2-(p-Tolyl)pyrimidine is unique due to the presence of the methyl group on the p-tolyl moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as 2-phenylpyrimidine, which lacks the methyl group, or 2-(p-methoxyphenyl)pyrimidine, which has a methoxy group instead.

Properties

IUPAC Name

2-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHSRAQHJSBAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77232-13-4
Record name 2-(p-Tolyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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